molecular formula C17H12BrN3O2 B2405361 (E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide CAS No. 391217-87-1

(E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide

Cat. No.: B2405361
CAS No.: 391217-87-1
M. Wt: 370.206
InChI Key: ZBRCKTOVVRGFFI-VXLYETTFSA-N
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Description

(E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is a benzohydrazide derivative featuring a quinolin-2-one scaffold and a bromine substituent at the para position of the benzohydrazide moiety. Its structure enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets, making it a candidate for antiviral, anticancer, and antimicrobial applications . The bromine atom enhances lipophilicity and may improve binding affinity through hydrophobic interactions .

Properties

IUPAC Name

4-bromo-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2/c18-14-7-5-11(6-8-14)17(23)21-19-10-13-9-12-3-1-2-4-15(12)20-16(13)22/h1-10H,(H,20,22)(H,21,23)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRCKTOVVRGFFI-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide typically involves the condensation reaction between 4-bromo-benzohydrazide and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Metal Complexation Reactions

The compound’s hydrazide and quinoline moieties enable coordination with transition metals. Similar structures have been shown to act as polydentate ligands:

Table 1: Proposed Metal Complexation Pathways

Metal IonCoordination SitesExpected GeometrySupporting Evidence
Cu(II)Hydrazide (N,O), Quinoline (N)Square planarZinc/copper complexes in
Zn(II)Hydrazide (O), Quinoline (N)TetrahedralZn(II) complexes in
Fe(III)Hydrazide (N,O)OctahedralAnalogous hydrazide systems

In studies of related quinoline-carbaldehyde ligands, Cu(II) and Zn(II) formed stable 1:2 metal-ligand complexes via N,O-chelation, confirmed by spectroscopic and thermal analysis . The bromo substituent likely remains inert during complexation.

Nucleophilic Substitution at the Bromo Site

The 4-bromo group on the benzene ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

Key Reactions:

  • Amination : Reaction with primary/secondary amines (e.g., piperazine) in the presence of Pd catalysts to form aryl amines .

  • Hydroxylation : Hydrolysis via NaOH/EtOH under reflux to yield phenolic derivatives .

  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids using Pd(PPh₃)₄ to form biaryl systems .

Example:

Target Compound+PhB OH 2Pd PPh3 4,Base E 4 Phenyl N 2 oxo 1 2 dihydroquinolin 3 yl methylene benzohydrazide\text{Target Compound}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Base}}\text{ E 4 Phenyl N 2 oxo 1 2 dihydroquinolin 3 yl methylene benzohydrazide}

Hydrazone Reactivity and Cyclization

The hydrazone group (–NH–N=C–) undergoes cyclization and condensation reactions:

Triazole Formation

Reaction with NaN₃ or nitriles under Huisgen conditions forms 1,2,3-triazoles via [3+2] cycloaddition, as seen in triazole-quinoline hybrids .

Scheme 1: Proposed Cyclization

HydrazoneHydrazine hydrate1 Aryl 3 amino 5 oxopyrazolidin 4 ylidene methyl quinoline\text{Hydrazone}\xrightarrow{\text{Hydrazine hydrate}}\text{1 Aryl 3 amino 5 oxopyrazolidin 4 ylidene methyl quinoline}

Hydrolysis and Stability

The hydrazone bond is stable under neutral conditions but hydrolyzes in acidic/basic media:

Table 2: Hydrolysis Conditions and Products

ConditionProductsApplication
HCl (1M)4-Bromobenzohydrazide + 2-Oxo-1,2-dihydroquinoline-3-carbaldehydeRecovery of precursor aldehydes
NaOH (1M)Same as above + NaBrDegradation studies

Biological Activity and Reactivity Correlations

While beyond pure chemical reactivity, the compound’s bioactivity (e.g., antimicrobial, anticancer) is linked to its ability to:

  • Chelate metal ions critical for microbial enzymes .

  • Act as a hydrogen-bond donor/acceptor via hydrazide and quinoline groups .

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of quinolone derivatives, including those structurally related to (E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide. For instance, quinolone compounds have demonstrated significant anti-proliferative effects across various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Specific derivatives have shown IC50 values in the low micromolar range against hormone-resistant prostate cancer and hepatocellular carcinoma .

1.2 Antimicrobial Activity
Quinolone derivatives are also recognized for their broad-spectrum antimicrobial properties. Compounds with similar structural features to (E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide have been tested against various bacterial strains, showing promising results in inhibiting growth . The structure–activity relationship (SAR) studies indicate that modifications to the quinolone scaffold can enhance antimicrobial efficacy.

Synthesis Techniques

The synthesis of (E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide typically involves the condensation reaction between 4-bromo-benzohydrazide and 2-oxo-1,2-dihydroquinoline derivatives. Various methodologies have been explored to optimize yield and purity:

  • Solvent-Free Conditions : Some studies have reported successful syntheses under solvent-free conditions, which not only improve yield but also reduce environmental impact.
  • Catalytic Methods : The use of catalysts such as triethylamine has been explored to facilitate the reaction process and enhance product formation .

Case Studies

3.1 Case Study on Anticancer Activity
A notable study investigated the effects of a quinolone derivative structurally similar to (E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide on non-small cell lung cancer cells. The compound exhibited significant cytotoxicity, leading to G2/M phase arrest and apoptosis through caspase activation pathways . This study emphasizes the potential of quinolone derivatives as lead compounds for developing new anticancer therapies.

3.2 Case Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of a series of quinolone derivatives against resistant bacterial strains. The results indicated that specific modifications to the quinolone core significantly enhanced antibacterial activity compared to traditional antibiotics . This highlights the therapeutic potential of these compounds in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of (E)-4-bromo-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydrazone linkage can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Benzohydrazide Core

Halogen Substituents
  • 4-Fluoro analogue : The fluoro derivative (CID 135716292) exhibits reduced molar refractivity and lower lipophilicity (logP ~2.8) compared to the bromo compound (logP ~3.5). This difference impacts membrane permeability and pharmacokinetics .
  • 4-Chloro and 4-methoxy analogues : In anti-leishmanial assays, chloro (IC50 = 21.5 µM) and methoxy (IC50 = 24.2 µM) derivatives showed moderate activity, suggesting electron-withdrawing groups enhance target engagement .
Heterocyclic Modifications
  • Furan-based analogue: Replacing the quinolinone with a 5-methylfuran-2-yl group (e.g., (E)-4-bromo-N'-((5-methylfuran-2-yl)methylene)benzohydrazide) reduces aromaticity, altering π-π interactions and planarity. This structural change may diminish antiviral activity compared to the quinolinone-containing parent compound .
  • Indole and coumarin hybrids : Hybrids like (E)-4-chloro-N'-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide demonstrate enhanced bioactivity due to synergistic effects between the indole and coumarin moieties .

Physicochemical and Crystallographic Properties

  • Crystallography: The bromo substituent in the target compound increases steric bulk, leading to distinct dihedral angles (e.g., 15.2° between benzohydrazide and quinolinone planes) compared to the fluoro analogue (12.7°). This affects molecular packing and solubility .
  • Collision Cross-Section (CCS) : The bromo compound’s predicted CCS ([M+H]+ = 168.6 Ų) is higher than the fluoro analogue (163.1 Ų), reflecting its larger molecular volume .

Quantitative Structure-Activity Relationships (QSAR)

  • Lipophilicity (logP) : Positively correlates with antibacterial activity in benzohydrazide analogues. The bromo compound’s higher logP (3.5 vs. 2.1 for fluoro) may enhance penetration into hydrophobic bacterial membranes .
  • Molar Refractivity : Bromine’s polarizability contributes to stronger van der Waals interactions, improving binding to viral proteases .

Computational Docking and Target Engagement

AutoDock Vina studies reveal that the bromo substituent occupies a hydrophobic pocket in the IBDV protease (binding energy = -8.2 kcal/mol), outperforming the fluoro (-7.5 kcal/mol) and methoxy (-7.1 kcal/mol) analogues . The quinolinone moiety forms critical hydrogen bonds with Asp189 and His57 residues, stabilizing the ligand-receptor complex .

Biological Activity

(E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is a novel compound that belongs to the class of hydrazones derived from quinoline. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The following sections detail the synthesis, biological activity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₂BrN₃O₂
  • Molecular Weight : 370.2 g/mol
  • CAS Number : 391217-87-1

The compound features a bromine atom and a quinoline derivative, which are critical for its biological activity.

Synthesis

The synthesis of (E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide typically involves the condensation reaction between 4-bromo-benzohydrazide and 2-oxo-1,2-dihydroquinoline derivatives. The reaction conditions often require solvents such as ethanol or dimethylformamide (DMF), with catalysts like triethylamine to facilitate the reaction process .

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines, including:

  • Prostate cancer (PC-3) : IC₅₀ = 0.85 µM
  • Hepatocellular carcinoma (HepG2) : IC₅₀ = 3.32 µM
  • Non-small cell lung cancer (A549) : IC₅₀ = 0.90 µM

These compounds induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase and disruption of microtubule dynamics .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. The minimum inhibitory concentration (MIC) assays reveal promising results against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibacterial agents .

The biological activity of (E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to disrupted mitotic spindle formation .
  • Induction of Apoptosis : Activation of caspases and cleavage of pro-apoptotic factors such as Mcl-1 have been observed .
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of essential enzymatic pathways contribute to its antimicrobial efficacy .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant cytotoxicity in PC-3 cells with an IC₅₀ value of 0.85 µM.
Study BShowed effective inhibition against HepG2 cells with an IC₅₀ value of 3.32 µM, indicating potential for liver cancer treatment.
Study CEvaluated antibacterial activity against E. coli and S. aureus, with MIC values suggesting strong efficacy in inhibiting bacterial growth.

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